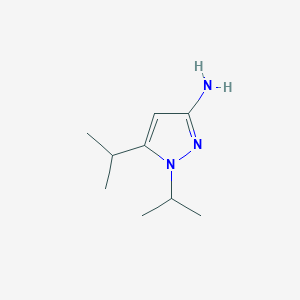

1,5-diisopropyl-1H-pyrazol-3-amine

Description

1,5-Diisopropyl-1H-pyrazol-3-amine is a five-membered heterocyclic compound with two adjacent nitrogen atoms, a foundational characteristic of pyrazoles. This core structure is further functionalized with an amino group at the 3-position and two isopropyl groups at the 1 and 5 positions. The arrangement of these functional groups dictates the molecule's chemical properties, including its basicity, reactivity, and potential to act as a ligand in coordination chemistry.

The general synthesis of 3(5)-aminopyrazoles, a class to which 1,5-diisopropyl-1H-pyrazol-3-amine belongs, often involves the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. arkat-usa.orgchim.it For instance, the reaction of a hydrazine (B178648) with a β-ketonitrile typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole (B372694) ring. beilstein-journals.org The specific synthesis of 1,5-diisopropyl-1H-pyrazol-3-amine would likely involve a reaction between isopropylhydrazine and a suitably substituted β-ketonitrile. The regioselectivity of such reactions, determining the final positions of the substituents, can be influenced by factors such as the steric hindrance of the reactants and the reaction conditions. chim.it

Table 1: General Synthetic Routes to 3(5)-Aminopyrazoles

| Starting Materials | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Hydrazines and β-Ketonitriles | Condensation/Cyclization | 3(5)-Aminopyrazoles | beilstein-journals.org |

| Hydrazines and α,β-Unsaturated Nitriles | Michael Addition/Cyclization | 3(5)-Aminopyrazoles | arkat-usa.org |

| Substituted Hydrazones and Nitriles | Cyclization | 3(5)-Aminopyrazoles | arkat-usa.org |

Structure

3D Structure

Propriétés

IUPAC Name |

1,5-di(propan-2-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-6(2)8-5-9(10)11-12(8)7(3)4/h5-7H,1-4H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITDXYNHQJFQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrazole Core Structures in Organic Synthesis and Ligand Design

The pyrazole (B372694) nucleus is a privileged scaffold in organic and medicinal chemistry due to its diverse biological activities and its utility as a building block for more complex molecules. mdpi.com Pyrazole derivatives have been found to exhibit a wide range of pharmacological properties.

In the realm of ligand design, the nitrogen atoms of the pyrazole ring are excellent donors for coordination with metal ions. This property has led to the development of a vast array of pyrazole-based ligands for applications in catalysis, materials science, and bioinorganic chemistry. The substitution pattern on the pyrazole ring plays a crucial role in tuning the electronic and steric properties of the resulting metal complexes. For example, bulky substituents like isopropyl groups can influence the coordination geometry and stability of the complex.

Overview of Substituted Pyrazolamines in Contemporary Chemical Research

Substituted pyrazolamines are a vital subclass of pyrazole (B372694) derivatives, with the amino group providing a key site for further functionalization. This allows for the synthesis of a wide variety of derivative compounds with tailored properties. The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to construct more elaborate molecular architectures. oup.com

The research interest in substituted pyrazolamines is often driven by their potential as precursors for fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also of significant interest in medicinal chemistry. oup.commdpi.com The reaction of 3-aminopyrazoles with various 1,3-dielectrophiles is a common strategy for the synthesis of these bicyclic systems. rsc.org

Coordination Chemistry and Ligand Design Principles

1,5-Diisopropyl-1H-pyrazol-3-amine as a Ligand Scaffold

1,5-diisopropyl-1H-pyrazol-3-amine is a member of the pyrazole (B372694) amine family, featuring two nitrogen atoms within the pyrazole ring and an additional amino group, all of which can act as potential donor sites for metal ions. researchgate.net The presence of bulky isopropyl groups at the N1 and C5 positions introduces significant steric hindrance, which, combined with their electronic influence, dictates the ligand's coordination behavior.

Pyrazole-based ligands are excellent nitrogen-donors, a property fundamental to their coordination chemistry. researchgate.net The two adjacent nitrogen atoms in the pyrazole ring (a pyridinic-type and a pyrrolic-type) and the exocyclic amino nitrogen in 1,5-diisopropyl-1H-pyrazol-3-amine can all participate in binding to a metal center. Typically, the pyridinic nitrogen (at the 2-position) is the primary coordination site. researchgate.net The ability of pyrazole derivatives to act as effective N-donors makes them suitable for complexing a wide range of metal ions, including transition metals like copper(II), cadmium(II), and lead(II), as well as heavy metals like mercury(II). arkat-usa.org The introduction of various substituents can be used to tune the electron density on the nitrogen atoms, thereby modifying their donor strength and coordination behavior. arkat-usa.org

The substituents on a pyrazole ring play a crucial role in determining the structure and stability of the resulting metal complexes. etsu.edunih.gov The isopropyl groups in 1,5-diisopropyl-1H-pyrazol-3-amine exert significant steric and electronic effects.

Steric Effects: The bulky nature of isopropyl groups at the N1 and C5 positions creates considerable steric hindrance around the metal-binding sites. acs.org This steric crowding can influence the coordination geometry of the metal complex, often favoring lower coordination numbers. etsu.edu For instance, research on related polypyrazolylborate ligands has shown that bulky substituents like isopropyl groups can create a "protective pocket" around the metal ion, influencing its reactivity and the stability of the complex. acs.orgdntb.gov.ua This steric bulk can also slow down reaction kinetics compared to less-hindered analogues, such as those with methyl substituents. In some cases, extreme steric hindrance can lead to weakened ligand binding or enforce unusual coordination geometries. nih.gov

The interplay of these effects is summarized in the table below:

Table 1: Influence of Isopropyl Substituents on Coordination

| Feature | Steric Effect | Electronic Effect |

|---|---|---|

| Coordination Geometry | Favors lower coordination numbers; creates a sterically protected metal center. etsu.eduacs.org | Minor influence compared to steric effects. |

| Reaction Kinetics | Can slow reaction rates due to steric hindrance. | May slightly increase rates by enhancing donor strength, but this is often overridden by steric effects. |

| Ligand Binding | Can weaken ligand binding if steric clash is too severe. nih.gov | Increases electron density on N-donors, potentially strengthening the M-N bond. arkat-usa.org |

| Complex Stability | Can enhance stability by encapsulating the metal ion. acs.org | Contributes to stability through stronger sigma-donation. |

Metal Complexation Studies

The ability of pyrazole amine ligands to form stable complexes with a variety of metal ions has been the subject of extensive research. These studies focus on the synthesis of new metal-ligand complexes and the detailed characterization of their structures and bonding. researchgate.netnih.gov

The synthesis of metal complexes with pyrazole-based ligands typically involves the reaction of a metal salt (e.g., chlorides, nitrates, or perchlorates) with the ligand in a suitable solvent like ethanol (B145695) or acetonitrile. nih.govbohrium.com The reaction conditions, such as temperature and stoichiometry, can be adjusted to isolate mononuclear or polynuclear complexes. nih.govacademicjournals.org

Characterization of the resulting complexes is performed using a suite of analytical techniques:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a complex, including bond lengths, bond angles, coordination geometry, and the specific binding mode of the ligand. dntb.gov.uaresearchgate.netresearchgate.net

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of key functional groups, such as the C=N and N-H stretches of the pyrazole and amine groups. nih.govresearchgate.net

NMR Spectroscopy (¹H and ¹³C): Provides information about the structure of the ligand in the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm binding. nih.govmdpi.com

UV-Vis Spectroscopy: Gives insight into the electronic properties of the complex, including d-d transitions and charge-transfer bands, which are influenced by the coordination geometry around the metal ion. dntb.gov.ua

Elemental Analysis: Confirms the empirical formula and stoichiometry of the synthesized complex. nih.gov

Research on ligands structurally similar to 1,5-diisopropyl-1H-pyrazol-3-amine, such as tris(3,5-diisopropyl-1-pyrazolyl)methane and 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, has led to the synthesis and characterization of numerous copper(II) and zinc(II) complexes. dntb.gov.uaresearchgate.netbohrium.com These studies have revealed a variety of coordination geometries, including square pyramidal, trigonal pyramidal, and square planar, depending on the specific ligand and co-ligands (like halides) present. dntb.gov.uaresearchgate.net

Pyrazole-based ligands can exhibit diverse binding modes, acting as monodentate, bidentate, or tridentate donors depending on the number of nitrogen atoms that bind to the metal center. researchgate.netacademicjournals.org For 1,5-diisopropyl-1H-pyrazol-3-amine, potential binding modes include:

Monodentate: Coordination through the pyridinic nitrogen of the pyrazole ring.

Bidentate: Chelation involving the pyridinic nitrogen and the exocyclic amino group, forming a stable five-membered ring with the metal ion.

The significant steric bulk of the two isopropyl groups may hinder the simultaneous coordination of multiple ligands to a single metal center, thereby influencing the stoichiometry of the complex. Common stoichiometries for pyrazole complexes are 1:1 (metal:ligand) or 1:2. nih.gov In complexes with bulky ligands like hydrotris(3,5-diisopropyl-1-pyrazolyl)borate, 1:1 complexes are typical, where the ligand acts as a tripodal donor, occupying three coordination sites. dntb.gov.uaacs.org The final structure is also dependent on the coordination preferences of the metal ion itself and the presence of other anions or solvent molecules that can complete the coordination sphere. nih.govresearchgate.net

Table 2: Characterization Data for Representative Metal-Pyrazole Complexes

| Complex | Metal Ion | Geometry | Key Findings | Reference |

|---|---|---|---|---|

| [ZnCl2(L)] (L = 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine) | Zn(II) | Distorted Trigonal Pyramidal | Ligand acts as a coplanar tridentate N-donor. | researchgate.net |

| [CuCl2(L)] (L = 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine) | Cu(II) | Square Pyramidal | Jahn-Teller distortion observed due to d⁹ electron configuration. | researchgate.net |

| [Cu(catCl4)(L1')] (L1' = tris(3,5-diisopropyl-1-pyrazolyl)methane) | Cu(II) | Square Pyramidal | Ligand provides a sterically hindered N3 donor environment. | dntb.gov.ua |

Applications in Metal Ion Separation

The tunable nature of pyrazole ligands makes them highly attractive for applications in liquid-liquid extraction and separation of metal ions. arkat-usa.org The selectivity of a ligand for a particular metal ion is governed by a combination of factors, including the electronic and steric properties of the ligand, the nature of the metal ion (size, charge, and preferred coordination geometry), and the extraction conditions. tandfonline.com

Pyrazole-based ligands have demonstrated significant potential for separating toxic heavy metals from aqueous solutions. For example, tridentate N-donor pyrazole ligands have shown good extractive affinity for mercury(II), copper(II), and lead(II). arkat-usa.org Furthermore, specialized pyrazole ligands have been designed for the challenging task of separating actinides (like Americium) from lanthanides (like Europium) in nuclear waste reprocessing. acs.orgresearchgate.net The ligand 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP), which features bulky alkyl groups, showed a high separation factor for Am(III) over Eu(III). acs.orgresearchgate.net This selectivity is attributed to differences in how the ligand complexes with the slightly different-sized f-block elements, a process heavily influenced by the steric profile of the ligand. The bulky isopropyl groups on 1,5-diisopropyl-1H-pyrazol-3-amine suggest it could also be an effective and selective extracting agent, although specific studies are required to confirm this.

No Publicly Available Research Found for 1,5-diisopropyl-1H-pyrazol-3-amine in Selective Metal Ion Extraction

Despite a thorough search of scientific literature and chemical databases, no specific research findings or data could be located regarding the use of the chemical compound 1,5-diisopropyl-1H-pyrazol-3-amine for the selective extraction of metal ions, including the separation of actinides and lanthanides.

While the broader class of pyrazole-based ligands has been a subject of interest in coordination chemistry and solvent extraction processes for metal ion separation, information detailing the application and effectiveness of this particular di-substituted pyrazolamine in such contexts is not present in the public domain.

Searches for coordination complexes of 1,5-diisopropyl-1H-pyrazol-3-amine with f-block elements, which would be indicative of its potential for actinide and lanthanide separation, also yielded no results. Similarly, no studies were found that investigated its extraction efficiency, selectivity factors, or the design principles that would underpin its use in these advanced separation processes.

Therefore, the requested article focusing solely on the coordination chemistry and ligand design principles of 1,5-diisopropyl-1H-pyrazol-3-amine for the selective extraction of metal ions cannot be generated due to the absence of foundational research on this specific compound in the specified application.

Advanced Academic Applications in Material Science and Catalysis

1,5-Diisopropyl-1H-pyrazol-3-amine as a Building Block in Materials Science

While 3-aminopyrazoles are recognized as versatile precursors for various functional materials, specific research employing the 1,5-diisopropyl substituted variant is not available.

Precursor for Polymers and Coatings with Specific Properties

There is no specific information in the reviewed literature on the use of 1,5-diisopropyl-1H-pyrazol-3-amine as a monomer for creating polymers or coatings. However, the broader class of aminopyrazoles and other amino-functionalized heterocycles are utilized in polymer science. For instance, related structures like 5-aminotetrazole (B145819) have been incorporated into polymeric backbones to create energetic polymers, where the nitrogen-rich heterocycle enhances properties like density and nitrogen content. mdpi.com The amino group on the pyrazole (B372694) ring offers a reactive site for polymerization reactions, such as polycondensation or as a building block for polyamides or polyimides, though specific examples for the diisopropyl derivative are not documented.

Incorporation into Organic Frameworks (e.g., COFs, MOFs)

The use of 1,5-diisopropyl-1H-pyrazol-3-amine as a linker or building block in the synthesis of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs) is not described in existing research. The construction of MOFs and COFs relies on multitopic linkers to form extended porous networks. ossila.com While pyrazole-based ligands are employed for this purpose, they are typically functionalized with additional coordinating groups, such as carboxylic acids or other nitrogen heterocycles, to achieve the necessary connectivity. digitellinc.comnih.gov For example, bifunctional T-shaped pyrazole-carboxylate linkers have been successfully used to create novel MOFs. nih.gov A simple mono-amino pyrazole like 1,5-diisopropyl-1H-pyrazol-3-amine would likely require further functionalization to act as a suitable linker for stable, porous frameworks.

Catalytic Applications of 1,5-Diisopropyl-1H-pyrazol-3-amine and its Metal Complexes

The catalytic applications of metal complexes derived from pyrazole-containing ligands are a broad area of study. However, complexes specifically featuring the 1,5-diisopropyl-1H-pyrazol-3-amine ligand are not reported in the context of the topics below. The discussion, therefore, centers on the established roles of other substituted pyrazole ligands.

Role in Transition Metal-Catalyzed Reactions

There are no specific studies detailing the role of 1,5-diisopropyl-1H-pyrazol-3-amine or its metal complexes in transition metal-catalyzed reactions. The field extensively utilizes pyrazole derivatives as ligands due to their strong coordination to metal centers and the tunable steric and electronic properties afforded by substitution on the pyrazole ring. nih.gov For example, complexes of Cu(II) and Ni(II) with other chiral ligands have been evaluated for catalytic activity in reactions like asymmetric Cα-alkylation. nih.govbohrium.com Palladium(II) and Nickel(II) complexes with various substituted pyrazole and pyrazolylethylamine ligands have also been investigated as catalysts for olefin oligomerization. acs.org The isopropyl groups in the target compound would offer significant steric bulk, a feature known to influence catalytic performance, but its specific effects have not been documented.

Mechanistic Investigations of Catalytic Cycles (e.g., Ring Opening)

No mechanistic investigations of catalytic cycles involving 1,5-diisopropyl-1H-pyrazol-3-amine have been published. Research in this area focuses on understanding how the ligand structure influences the steps of a catalytic cycle, such as substrate coordination, insertion, and product release. While ring-opening polymerization is a known application for some metal-pyrazole complexes, the specific mechanistic details for a diisopropyl-aminopyrazole-ligated system are not available.

Ligand Effects on Catalytic Activity and Selectivity

Direct research on the ligand effects of 1,5-diisopropyl-1H-pyrazol-3-amine on catalytic activity and selectivity is absent from the literature. The steric and electronic properties of ligands are crucial in catalysis. The two isopropyl groups on the pyrazole ring would exert a significant steric influence around a coordinated metal center. This bulk can affect substrate access, transition state geometry, and ultimately, the activity and selectivity of the catalyst. For comparison, studies on other substituted pyrazole ligands, such as 3,5-dialkylpyrazoles, show that modifying the alkyl groups can impact the regioselectivity of reactions like N-arylation. researchgate.net However, without experimental data for the specific 1,5-diisopropyl-3-amino derivative, any discussion of its ligand effects remains speculative.

Design of Novel Chemical Entities

The strategic design of new molecules with tailored functions is a cornerstone of modern chemistry. Within this field, the heterocyclic compound 1,5-diisopropyl-1H-pyrazol-3-amine has emerged as a valuable component in the construction of advanced materials and catalysts. Its unique structural features—a reactive aminopyrazole core flanked by sterically influential isopropyl groups—provide a versatile platform for developing complex chemical entities with precisely controlled properties.

Synthetic Building Block for Complex Organic Molecules

The 1,5-diisopropyl-1H-pyrazol-3-amine molecule is a prime example of a synthetic building block, a foundational unit used in the assembly of more complex molecular architectures. The reactivity of the 3-amino group, combined with the nucleophilic character of the pyrazole ring, allows it to serve as a precursor for a variety of fused heterocyclic systems.

Notably, 3-aminopyrazoles are extensively used in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds recognized for their significant biological activities and applications in material science. rsc.orgmdpi.com The general synthesis involves the condensation reaction of a 3-aminopyrazole (B16455) with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or β-enaminone. mdpi.com The substitution pattern on the pyrazole ring, such as the presence of the two isopropyl groups in 1,5-diisopropyl-1H-pyrazol-3-amine, can play a critical role in directing the regioselectivity of the cyclization, influencing which of the two pyrazole nitrogens participates in ring formation. beilstein-journals.org This control is essential for the rational design of the final molecular scaffold.

For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones can lead to the formation of 1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines, demonstrating the versatility of the aminopyrazole core in constructing different fused systems. beilstein-journals.org Similarly, multicomponent reactions involving 5-aminopyrazoles, isatin, and β-diketones have been employed to produce complex spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. beilstein-journals.org While specific examples detailing the use of 1,5-diisopropyl-1H-pyrazol-3-amine are part of ongoing research, the established reactivity of analogous aminopyrazoles underscores its potential. The bulky isopropyl groups are expected to significantly influence the reaction pathways and the properties of the resulting complex molecules.

Below is a table of representative complex organic molecules that have been synthesized from various aminopyrazole precursors, illustrating the role of these compounds as versatile building blocks.

| Aminopyrazole Precursor | Reagent(s) | Complex Molecule Formed | Reference |

| 5-Amino-3-(4-iodophenyl)pyrazole | Acetylacetone | 7-(4-Iodophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | beilstein-journals.org |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | α,β-Unsaturated Ketones | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridine | beilstein-journals.org |

| 5-Aminopyrazole | Isatin, Cyclic β-diketones | Pyrazolo[3,4-b]pyridine-spiroindolinone | beilstein-journals.org |

| 3-Amino-1H-pyrazole-4-carbonitrile | Diisopropylamine, NaNO₂, HCl | 3-(3,3-Diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile | beilstein-journals.org |

| 3-Bromo-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | Isopropylamine, CuI, K₂CO₃ | 5-(Pyrrolidin-1-yl)-N-isopropylpyrazolo[1,5-a]pyrimidin-3-amine | mdpi.com |

Scaffold Modification for Tuned Chemical Properties

The modification of the 1,5-diisopropyl-1H-pyrazol-3-amine scaffold is a key strategy for fine-tuning its chemical properties for specific applications in material science and catalysis. The steric and electronic characteristics of the molecule can be precisely altered by making changes to the pyrazole core and its substituents.

In the realm of catalysis, pyrazole derivatives are highly valued as N-donor ligands for creating transition metal complexes. researchgate.net The steric bulk of the substituents on the pyrazole ring is a critical factor that can be adjusted to control the coordination environment around the metal center. The isopropyl groups in 1,5-diisopropyl-1H-pyrazol-3-amine, for example, provide significant steric hindrance, which can influence the stability, selectivity, and activity of a catalyst. Research on related ligands, such as 2,6-bis(3,5-diisopropyl-N-pyrazolyl)pyridine, has shown that these bulky groups are instrumental in the design of iron(II) spin crossover (SCO) complexes, which are advanced materials with potential applications in molecular switches and sensors. bohrium.com

Furthermore, the coordination chemistry of ligands like 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine with transition metals such as zinc(II) and copper(II) has been explored. researchgate.net The resulting complexes exhibit specific geometries, such as distorted trigonal pyramidal structures, which are a direct consequence of the ligand's architecture, including the positioning of the isopropyl groups. researchgate.net This structural control is fundamental to developing catalysts with specific activities, for instance, in mimicking the function of metalloenzymes or in promoting C-C coupling reactions. researchgate.netmdpi.com

The amino group at the C-3 position offers another site for modification. It can be functionalized through reactions like alkylation or condensation to introduce new coordinating groups or to link the pyrazole scaffold to other molecular units or solid supports, further expanding its utility in heterogeneous catalysis and materials design. smolecule.com The ability to systematically modify the scaffold allows for the creation of a library of ligands with graded properties, enabling the optimization of performance for a target application.

The following table summarizes how modifications to pyrazole-based ligands can tune the properties of the resulting metal complexes, based on findings from related systems.

| Pyrazole Ligand Scaffold | Metal Ion | Modification Effect | Tuned Property / Application | Reference |

| 2,6-Bis(3,5-diisopropyl-N-pyrazolyl)pyridine | Iron(II) | Steric bulk from isopropyl groups influences coordination geometry. | Induces spin crossover (SCO) behavior for molecular switches. | bohrium.com |

| 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Zinc(II), Copper(II) | Tridentate N-donor ligand with bulky isopropyl groups dictates complex geometry. | Creates specific coordination environments for potential catalytic use. | researchgate.net |

| Tris(3,5-diisopropyl-1-pyrazolyl)methane | Copper(I) | Neutral tripodal ligand with bulky isopropyl groups. | Stabilizes specific oxidation states and geometries in copper complexes. | acs.org |

| General Pyrazole-based ligands | Copper(II) | In-situ complex formation with various pyrazole derivatives. | Catalyzes the oxidation of catechol to o-quinone, mimicking enzyme activity. | mdpi.com |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The synthesis of substituted pyrazoles is a well-established field, yet the pursuit of more efficient, sustainable, and regioselective methods continues to be a significant research focus. For 1,5-diisopropyl-1H-pyrazol-3-amine, future research could explore several innovative synthetic strategies.

One of the most common methods for synthesizing 3(5)-aminopyrazoles involves the condensation of a hydrazine (B178648) with a β-ketonitrile. chim.it This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization. chim.it For unsymmetrically substituted pyrazoles like 1,5-diisopropyl-1H-pyrazol-3-amine, controlling the regioselectivity is crucial. The reaction of 2-chlorovinyl ketones with alkylhydrazines often yields a mixture of 1,3- and 1,5-disubstituted isomers, with the 1,3-isomer typically predominating. researchgate.net The proportion of the 1,3-isomer increases with the steric bulk of the alkyl group on the hydrazine. researchgate.net

Future synthetic explorations could focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully used for the three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. rsc.org Applying microwave irradiation to the synthesis of 1,5-diisopropyl-1H-pyrazol-3-amine could lead to significantly shorter reaction times and potentially higher yields.

Green Chemistry Approaches: The use of greener solvents, or even solvent-free conditions, is a growing trend in chemical synthesis. tandfonline.com Investigating the synthesis of the target compound using environmentally benign solvents or solid-state reactions could offer a more sustainable production route.

Catalyst-Free Michael Addition: A catalyst-free Michael reaction has been developed for the highly regioselective N1-alkylation of 1H-pyrazoles, yielding di-, tri-, and tetra-substituted pyrazoles. researchgate.net Adapting this methodology could provide a highly selective pathway to 1,5-diisopropyl-1H-pyrazol-3-amine.

Synthesis from Alternative Precursors: Research has shown the synthesis of 3(5)-aminopyrazoles from isoxazoles and isothiazoles, which act as synthetic equivalents of β-ketonitriles. chim.it Exploring these alternative starting materials could open up new synthetic routes with different regiochemical outcomes.

A comparison of potential synthetic methods is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for 1,5-diisopropyl-1H-pyrazol-3-amine

| Synthetic Method | Potential Advantages | Potential Challenges |

|---|---|---|

| Classical Condensation | Well-established, readily available starting materials. | Often results in isomeric mixtures, requiring purification. |

| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields. | Requires specialized equipment, optimization of reaction conditions. |

| Green Chemistry Approaches | Environmentally friendly, reduced waste. | May require significant process development to achieve high efficiency. |

| Catalyst-Free Michael Addition | High regioselectivity, avoids metal catalysts. | Substrate scope may be limited. |

Development of New Derivatization Strategies

The functionalization of the pyrazole (B372694) core is essential for tuning its physicochemical properties and biological activities. For 1,5-diisopropyl-1H-pyrazol-3-amine, the primary sites for derivatization are the amino group at the C3 position and the C4 position of the pyrazole ring.

Future derivatization strategies could include:

N-Acylation of the Amino Group: The exocyclic amino group can be readily acylated to form a variety of amide derivatives. This has been demonstrated in the synthesis of 3-acylaminopyrazoles, where selective protection of the ring nitrogen allows for specific acylation of the C3-amino group. researchgate.net This strategy can be used to introduce a wide range of functional groups, influencing the compound's properties.

C-H Functionalization: Direct C-H functionalization reactions, often catalyzed by transition metals, provide an efficient way to introduce new substituents onto the pyrazole ring without the need for pre-functionalized substrates. researchgate.netrsc.orgelsevierpure.com The C4 position of the pyrazole is a nucleophilic center, making it amenable to electrophilic aromatic substitution. researchgate.net The N2 nitrogen of the pyrazole ring can also act as a directing group for C-H functionalization at other positions. researchgate.net

Formation of Fused Heterocyclic Systems: 3-Aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. oup.com These fused systems often exhibit interesting biological activities. The reaction of 3-aminopyrazoles with various electrophiles can lead to a diverse range of complex molecular architectures.

Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then undergo various transformations, such as Sandmeyer-type reactions, to introduce halogens or other functional groups at the C3 position. acs.org

Table 2 outlines potential derivatization reactions and the expected functional group modifications.

Table 2: Potential Derivatization Strategies for 1,5-diisopropyl-1H-pyrazol-3-amine

| Reaction Type | Target Position | Introduced Functional Group | Potential Outcome |

|---|---|---|---|

| N-Acylation | C3-Amino | Acyl, Aryl, etc. | Modified solubility, introduction of new binding motifs. |

| C-H Arylation | C4 | Aryl | Increased molecular complexity, altered electronic properties. |

| Cyclocondensation | C3-Amino and N2 | Fused Pyrimidine Ring | Formation of biologically active pyrazolo[1,5-a]pyrimidines. |

Advanced Computational Modeling for Property Prediction

Computational chemistry has become a powerful tool for predicting the properties of molecules and guiding experimental research. eurasianjournals.com For 1,5-diisopropyl-1H-pyrazol-3-amine and its derivatives, advanced computational modeling can provide valuable insights into their structure, reactivity, and potential applications.

Future research in this area could involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties, including electronic structure, HOMO-LUMO energy gaps, and dipole moments. researchgate.netnih.govresearchgate.net These calculations can help in understanding the reactivity of the molecule and predicting its behavior in different chemical environments. researchgate.net For instance, Fukui functions can be calculated to analyze local reactivities and predict sites for nucleophilic or electrophilic attack. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activities. nih.gov This can aid in the rational design of new derivatives with enhanced potency and selectivity for a specific biological target.

Molecular Docking Simulations: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of 1,5-diisopropyl-1H-pyrazol-3-amine and its derivatives. acs.orgnih.gov This can provide crucial information for optimizing the ligand-receptor interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the molecule and its interactions with its environment, such as a protein binding pocket or a solvent. eurasianjournals.comacs.org This can reveal important information about conformational changes and the stability of ligand-receptor complexes.

Table 3 summarizes key computational parameters and their significance in property prediction.

Expansion of Ligand Design Principles for Diverse Applications

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com The substituents on the pyrazole ring play a crucial role in determining its binding affinity and selectivity for various biological targets. The isopropyl groups at the 1 and 5 positions of the target compound introduce significant steric bulk, which can be exploited in ligand design.

Future research directions for expanding the applications of 1,5-diisopropyl-1H-pyrazol-3-amine as a ligand include:

Exploiting Steric Effects: The steric hindrance provided by the isopropyl groups can be used to achieve selective binding to proteins with specific pocket topographies. rsc.orggwu.eduunimi.it This can be particularly useful in designing inhibitors that target a specific member of a protein family, avoiding off-target effects. DFT calculations can be used to rationalize the origin of these steric effects, which often arise from intramolecular non-covalent interactions. rsc.org

Modulating Receptor Selectivity: The substitution pattern on the pyrazole ring is critical for receptor selectivity. acs.org By systematically modifying the substituents on 1,5-diisopropyl-1H-pyrazol-3-amine, it may be possible to develop highly selective ligands for various receptors, such as cannabinoid or estrogen receptors. acs.orgelsevierpure.comnih.govacs.org

Coordination Chemistry: Pyrazole derivatives are versatile ligands for a wide range of metal ions. The steric and electronic properties of the ligand influence the geometry and properties of the resulting metal complexes. acs.org The 1,5-diisopropyl-1H-pyrazol-3-amine could be explored as a ligand in the design of novel coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic, catalytic, or porous properties.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of derivatives of 1,5-diisopropyl-1H-pyrazol-3-amine is essential for understanding how structural modifications impact its biological activity. elsevierpure.comnih.govacs.orgnih.gov This knowledge is crucial for the rational design of more potent and selective compounds for specific applications.

Table 4 highlights potential applications based on ligand design principles.

Table 4: Potential Applications Based on Ligand Design Principles

| Application Area | Key Ligand Feature | Rationale |

|---|---|---|

| Selective Enzyme Inhibition | Steric hindrance from isopropyl groups. | The bulky groups can prevent binding to enzymes with smaller active sites, leading to selectivity. |

| Receptor Agonism/Antagonism | Specific substitution patterns. | Modifications to the pyrazole core can tune the interaction with receptor subtypes. acs.org |

| Catalysis | Coordination to metal centers. | Formation of catalytically active metal complexes. |

Q & A

Q. What are the recommended synthetic routes for 1,5-diisopropyl-1H-pyrazol-3-amine?

The synthesis typically involves multi-step organic reactions, such as:

- Alkylation of pyrazole precursors : Reacting a pyrazole core with isopropyl halides under basic conditions (e.g., NaH or K₂CO₃) to introduce isopropyl groups .

- Amine functionalization : Coupling reactions (e.g., reductive amination or Buchwald-Hartwig amination) to install the amine group at the 3-position .

- Purification : Column chromatography or recrystallization to isolate the final product with high purity . Key considerations include solvent selection (e.g., DMF or THF for alkylation) and temperature control to minimize side reactions .

Q. How can the structure of 1,5-diisopropyl-1H-pyrazol-3-amine be confirmed using spectroscopic methods?

- NMR spectroscopy : Analyze and NMR spectra to verify substituent positions (e.g., isopropyl methyl groups at δ ~1.2–1.5 ppm and pyrazole ring protons at δ ~6.0–7.5 ppm) .

- X-ray crystallography : Resolve crystal structures to confirm bond lengths/angles and spatial arrangement (e.g., pyrazole ring planarity and dihedral angles between substituents) .

- Mass spectrometry : Use HRMS (ESI) to validate the molecular ion peak (e.g., [M+H] for CHN) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of 1,5-diisopropyl-1H-pyrazol-3-amine?

- Density Functional Theory (DFT) : Calculate electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps to assess reactivity and nucleophilic/electrophilic sites .

- Correlation-energy models : Apply modified Colle-Salvetti formulas to estimate correlation energies and optimize molecular geometries .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities and guide drug design .

Q. How can researchers resolve contradictory biological activity data for pyrazole-3-amine derivatives?

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., isopropyl vs. methyl groups) to identify critical functional groups .

- Dose-response assays : Perform in vitro/in vivo studies across varying concentrations to establish efficacy thresholds .

- Control experiments : Use selective inhibitors or knockout models to rule out off-target effects .

Q. What strategies optimize reaction conditions for synthesizing pyrazole-3-amine derivatives with high purity?

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates while minimizing byproducts .

- Catalyst screening : Test transition-metal catalysts (e.g., CuBr for coupling reactions) to improve yields .

- In-line monitoring : Employ techniques like TLC or HPLC to track reaction progress and adjust parameters in real time .

Methodological Notes

- Data reproducibility : Replicate experiments under inert atmospheres (e.g., N) to prevent oxidation of amine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.